Farnesol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDAMVZIKSXKFV-YFVJMOTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCO)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CO)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Record name | FARNESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20400 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040789 | |
| Record name | trans,trans-Farnesol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Farnesol is a colorless liquid with a delicate floral odor. (NTP, 1992), Colorless liquid with a delicate floral odor; [Hawley], Solid, Slightly yellow to colourless liquid; mild, oily, floral aroma | |
| Record name | FARNESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20400 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Farnesol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5274 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Farnesol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Farnesol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
230 to 235 °F at 760 mmHg (NTP, 1992), 110-113 °C, BP: 145-146 °C at 3 mm Hg, 283.00 to 284.00 °C. @ 760.00 mm Hg | |
| Record name | FARNESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20400 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FARNESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Farnesol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in three volumes of 70% alcohol, SOL IN ALCOHOL: 1:3 IN 70% ALCOHOL, Solubility in alcohol: 1 mL in 1 mL 95% ethanol, Insoluble in water, Insoluble in water; soluble in oils, soluble (in ethanol) | |
| Record name | FARNESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Farnesol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8871 at 20 °C/4 °C, Sp gr: 0.884-0.891, 0.884-0.889 | |
| Record name | FARNESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20400 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FARNESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Farnesol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.0000394 [mmHg] | |
| Record name | Farnesol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5274 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Colorless liquid, Slightly yellow liquid | |
CAS No. |
4602-84-0, 106-28-5 | |
| Record name | FARNESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20400 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | trans-Farnesol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Farnesol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Farnesol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004602840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, (2E,6E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans,trans-Farnesol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Farnesol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FARNESOL, (2E,6E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X23PI60R17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FARNESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Farnesol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Farnesol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Farnesol can be synthesized through several methods. One common synthetic route involves the reaction of geranyl pyrophosphate with isopentenyl pyrophosphate to form farnesyl pyrophosphate, which is then converted to this compound through oxidation . Industrially, this compound can be synthesized from linalool, a naturally occurring terpene alcohol . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yield and purity.
Chemical Reactions Analysis
Farnesol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include sesquiterpenoids and other derivatives. For example, oxidation of this compound can lead to the formation of farnesal, while reduction can produce farnesane .
Scientific Research Applications
Farnesol (C15H26O) is a naturally occurring sesquiterpene alcohol found in essential oils, various fruits, herbs, and plant-derived foods . It is commonly used in the cosmetics and perfumery industries to enhance floral scents and as an antibacterial compound . Recent studies and patent research highlight this compound's potential pharmacological applications, including antioxidant, anti-inflammatory, antimicrobial, and antitumor activities .
Scientific Research Applications
Pharmacological Potential
this compound has demonstrated a range of pharmacological activities that make it a potential agent in preventing and treating various diseases . Research has explored its effects on the dermis, central nervous and cardiovascular systems, microorganisms, and cancers .
Antimicrobial Effects
this compound exhibits antimicrobial properties, which contribute to its use as a deodorant in cosmetic products . It can inhibit biofilm formation in bacteria such as Staphylococcus aureus by compromising cell membrane integrity . Studies indicate that this compound can inhibit oxidation-reduction reactions in bacterial suspensions, affecting their metabolic activity .
Antitumor and Chemopreventive Properties
Research suggests that this compound functions as a chemopreventive and antitumor agent . It promotes DNA fragmentation in tumor cells and reduces the activity of cholesterol phosphotransferase, inhibiting phosphatidylcholine biosynthesis . this compound has shown selective toxicity against malignant cells, increasing its potential application in cancer chemotherapy .
Anti-inflammatory and Antioxidant Actions
The anti-inflammatory effects of this compound may be attributed to its ability to prevent and treat diseases associated with neovascularization . Its antioxidant properties also contribute to its use in treating dermal diseases .
Applications in Neurodegenerative Diseases
this compound has been identified as a potential treatment for Parkinson's disease . It can block the detrimental effects of PARIS (Parkin Interacting Substrate) build-up in cells, which is associated with neurodegeneration in Parkinson's disease . Studies on mice have shown that a diet high in this compound can reduce the negative effects of PARIS and protect dopamine-producing brain cells, improving strength and coordination .
Dermatological Applications
this compound is used in aesthetics as a preventive or therapeutic agent for skin irregularities . It can help smooth wrinkles, normalize sebum secretion, and increase the skin's elasticity and moisture-binding capability . Its soothing properties make it suitable for use in cosmetic products, particularly for sensitive skin .
Challenges and Considerations
Bioavailability
this compound's insolubility in water presents a challenge for its application in bacterial biofilm treatments, as it compromises bioavailability . Encapsulation or loading in polymeric materials may improve its interaction with microbial biofilms .
Potential Sensitization
Although controversial, this compound is subject to restrictions in perfumery due to the potential for sensitization in some individuals .
Isomer Investigation
A limitation in current research is the lack of information on the specific this compound isomers being investigated, which is important for developing future pharmaceutical products .
Case Studies
Parkinson's Disease Treatment
A study led by Professor Ted Dawson at Johns Hopkins Medicine identified this compound as a potential treatment for Parkinson's disease . By screening over 230,000 drug-like compounds, researchers found that this compound blocks cell death caused by PARIS accumulation. Mice fed a diet high in this compound experienced reduced PARIS effects and protection of dopamine-producing brain cells .
Antimicrobial Applications
this compound has been shown to inhibit biofilm formation in Staphylococcus aureus . Microscopic evaluation using confocal scanning laser microscopy (CSLM) confirmed that this compound disrupts biofilm formation. Ethidium bromide uptake testing indicated that this compound's antimicrobial activity is due to its disruptive effect on bacterial cell membrane integrity .
Data Table
Mechanism of Action
Farnesol exerts its effects through multiple mechanisms. It acts as an inhibitor of N-type voltage-gated calcium channels, affecting calcium homeostasis in cells . This compound also modulates various signaling pathways, including those involving reactive oxygen species and apoptosis . In fungi, it inhibits biofilm formation and virulence factor production, reducing their pathogenicity . Additionally, this compound can modulate the activity of certain enzymes and receptors, contributing to its antimicrobial and anti-inflammatory properties .
Comparison with Similar Compounds
Nerolidol
Nerolidol (3,7,11-trimethyl-1,6,10-dodecatrien-3-ol), a sesquiterpene alcohol, shares structural similarity with Farnesol but differs in hydroxyl group position. While both exhibit anxiolytic effects in murine models, this compound (100 mg/kg) significantly increases time spent in open arms during elevated plus maze tests, outperforming nerolidol in potency . Nerolidol also shows weaker antiparasitic activity against Leishmania compared to this compound’s IC50 of ~50 μM .
| Property | This compound | Nerolidol |
|---|---|---|
| Antiparasitic IC50 | 50 μM (L. major) | >100 μM |
| Anxiolytic Dose | 100 mg/kg (mice) | 200 mg/kg (mice) |
| Log Po/w | 4.32 | 4.76 |
Juvenile Hormone III (JH III)
JH III, a methyl ester derivative of this compound, regulates insect development. In Drosophila melanogaster, JH III and its bisepoxide form show 10-fold higher juvenoid activity than this compound in delaying pupariation . However, this compound is a precursor in JH biosynthesis, highlighting its evolutionary conservation .
Geraniol
Geraniol (monoterpene alcohol) shares antimicrobial properties with this compound but is less effective against biofilms. This compound reduces S. mutans biofilm biomass by 70% at 200 μM, whereas geraniol requires 500 μM for similar effects .
Farnesyl Amine (Compound 2)
Derivatization of this compound’s hydroxyl group to an amine enhances antibacterial activity. Against methicillin-resistant S. aureus (MRSA), Farnesyl amine exhibits MICs of 256–512 μg/mL, a 4–8-fold improvement over parental this compound (MIC = 2048 μg/mL) .
Thiophosphate Derivatives (Compound 6)
Thiophosphate-functionalized this compound derivatives potentiate β-lactam antibiotics. In combination with oxacillin, Compound 6 reduces MICs by >128-fold against MRSA strains, outperforming this compound (>32-fold reduction) .
| Compound | MIC (MRSA) | β-Lactam Potentiation |
|---|---|---|
| This compound | 2048 μg/mL | 4–12-fold |
| Farnesyl Amine | 256–512 μg/mL | 12–32-fold |
| Thiophosphate | 512 μg/mL | >128-fold |
Comparison with Standard Drugs
Fluconazole
This compound binds more stably to Leishmania CYP51 than fluconazole, with a lower binding energy (-69.8 kcal/mol vs. -46 kcal/mol). This correlates with this compound’s superior hydrogen bonding to Tyr115 and Ile423 residues .
Paromomycin
This compound demonstrates 2-fold greater anti-leishmanial potency than Paromomycin (IC50 = 50 μM vs. 98 μM) in vitro, with lower cytotoxicity .
| Drug | IC50 (L. major) | Cytotoxicity |
|---|---|---|
| This compound | 50 μM | Low |
| Paromomycin | 98 μM | Moderate |
Vancomycin
While vancomycin kills planktonic S.
Mechanistic Insights and Synergism
This compound disrupts membrane integrity, enhancing permeability to antibiotics like gentamicin . It also downregulates biofilm-associated genes (icaA, als3) in S. epidermidis and C. albicans .
Biological Activity
Farnesol is a naturally occurring acyclic sesquiterpene alcohol that plays a significant role in various biological processes. It is synthesized through the mevalonate pathway and is recognized for its diverse pharmacological properties, particularly in antimicrobial, anti-inflammatory, and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.
1. Antimicrobial Properties
This compound exhibits notable antimicrobial effects against various pathogens, including bacteria and fungi. Its mechanism of action primarily involves disrupting biofilm formation and enhancing the efficacy of conventional antibiotics.
1.1 Inhibition of Biofilm Formation
This compound has been shown to inhibit biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa. Research indicates that this compound not only prevents the initial stages of biofilm development but also facilitates the detachment of established biofilms.
- Table 1: Effects of this compound on Biofilm Formation
| Pathogen | Concentration (μM) | Biofilm Formation Inhibition (%) |
|---|---|---|
| S. aureus | 100 | 90 |
| S. aureus | 200 | 100 |
| P. aeruginosa | 100 | 85 |
Studies reveal that at concentrations above 100 μM, this compound completely inhibits biofilm formation and disrupts existing biofilms by compromising cell membrane integrity, as evidenced by ethidium bromide uptake assays .
1.2 Efficacy Against Drug-Resistant Strains
This compound has demonstrated effectiveness against drug-resistant strains of bacteria. For instance, it significantly reduces viable counts of S. aureus persister cells in a dose-dependent manner, achieving up to a 2000-fold reduction in colony-forming units (CFU) at higher concentrations . This characteristic positions this compound as a promising candidate for addressing antibiotic resistance.
2. Anti-Inflammatory Effects
This compound's anti-inflammatory properties have been explored in various contexts, including skin conditions such as acne vulgaris. In vitro studies show that this compound reduces inflammatory markers such as interleukin (IL)-1β and tumor necrosis factor (TNF)-α in keratinocytes exposed to inflammatory stimuli.
- Table 2: Anti-Inflammatory Effects of this compound on Skin Cells
| Treatment | IL-1β Reduction (%) | TNF-α Reduction (%) |
|---|---|---|
| Control | - | - |
| This compound (0.4 mM) | 50 | 45 |
| This compound (0.8 mM) | 70 | 65 |
These findings suggest that this compound can be an effective therapeutic agent for inflammatory skin conditions, promoting tissue repair while minimizing cellular damage .
3. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It exhibits cytotoxic effects against various cancer cell lines, inducing apoptosis through mechanisms that may involve the modulation of signaling pathways related to cell proliferation and survival.
This compound has been reported to affect multiple cellular processes:
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression.
- Modulation of drug efflux mechanisms.
4.1 Treatment of Cutaneous Leishmaniasis
In a recent study involving BALB/c mice, this compound was evaluated for its efficacy against cutaneous leishmaniasis. Results showed significant reductions in lesion sizes compared to control groups treated with standard drugs like paromomycin . This highlights this compound's potential as an alternative treatment option for parasitic infections.
4.2 Acne Vulgaris Management
Another study investigated the use of this compound in treating acne vulgaris induced by Cutibacterium acnes. The results demonstrated that this compound effectively reduced inflammation and promoted skin healing, outperforming some conventional treatments .
Q & A
Q. What experimental approaches are used to determine farnesol-induced apoptosis in Candida albicans?
To study this compound-induced apoptosis, researchers employ proteomic analysis to identify global protein expression changes (e.g., downregulation of glycolysis and mitochondrial electron transport proteins, upregulation of stress-response proteins) . Fluorescent microscopy and TUNEL assays confirm hallmarks of apoptosis, such as reactive oxygen species (ROS) accumulation, mitochondrial degradation, and DNA fragmentation . Gene expression analysis (e.g., qRT-PCR) validates upregulation of caspase MCA1 and antioxidant genes, linking caspase activation to apoptotic pathways .
Q. How does this compound inhibit Candida albicans yeast-to-hyphal transition?
this compound disrupts hyphal morphogenesis by downregulating hypha-specific genes (e.g., SAP2, SAP4-6) and altering cell wall composition . Transcriptomic profiling (RNA-Seq) reveals suppression of MAP kinase pathways and upregulation of stress-response genes . Experimental designs often combine morphological assays (microscopy) with gene knockout strains (e.g., eed1Δ/Δ) to identify this compound-responsive pathways .
Q. What methodologies confirm this compound’s role in keratinocyte differentiation?
Studies use promoter-reporter assays (e.g., involucrin and transglutaminase promoters) to show this compound enhances PPARα-mediated transcription . Knockout models (e.g., PPARα−/− mice) demonstrate loss of differentiation markers (e.g., profilaggrin, loricrin) upon this compound treatment, confirming PPARα dependency . Cell proliferation assays (e.g., BrdU uptake) confirm growth arrest in human keratinocytes .
Advanced Research Questions
Q. How do researchers reconcile contradictory findings on this compound’s role in Candida albicans virulence?
Contradictions arise from endogenous vs. exogenous this compound effects. Knockout models (e.g., DPP3 mutants with reduced this compound production) show attenuated virulence in murine systemic candidiasis, while exogenous this compound administration (intraperitoneal/oral) enhances mortality by increasing fungal load in kidneys . Experimental controls (e.g., Tween 80 vehicle) isolate this compound-specific effects . Transcriptomic data (e.g., RNA-Seq) further differentiate host-pathogen interactions under varying this compound conditions .
Q. What strategies optimize this compound’s synergy with antifungals or antibiotics?
Broth microdilution assays quantify synergy between this compound and gentamicin against Staphylococcus aureus biofilms, showing 2-log reduction in bacterial load . Static biofilm models validate combinatorial efficacy via plate counts and viability staining . For antifungals, in silico docking (e.g., Lanosterol 14-demethylase inhibition) identifies mechanistic synergy with azoles, validated via IC50/IC90 comparisons (e.g., this compound IC50 = 167.6 µM vs. paromomycin = 332.0 µM) .
Q. How do chemogenomic screens elucidate this compound toxicity mechanisms in yeast?
Homozygous yeast deletion libraries identify 48 genes modulating this compound sensitivity, implicating mitochondrial electron transport chain (ETC) ROS generation . Mitochondrial DNA-depletion assays (ρ⁰ strains) confirm ETC-independent resistance . Localization studies (e.g., Pkc1 pathway proteins relocating to mitochondria under this compound stress) link signaling pathways to ROS management .
Methodological Challenges & Data Analysis
Q. How to address this compound’s concentration-dependent dual roles (apoptosis vs. survival)?
Dose-response curves in C. albicans and mammalian cells differentiate cytotoxic (≥100 µM) vs. pro-survival (≤50 µM) thresholds . ROS scavenger assays (e.g., N-acetylcysteine) confirm oxidative stress as a key apoptotic trigger . Metabolomic profiling tracks this compound-glucuronide formation (via LC-MS) to explain detoxification in human tissues .
Q. What proteomic techniques identify this compound’s impact on Candida metabolism?
Isobaric tagging (iTRAQ) quantifies 297 differentially expressed proteins in this compound-exposed C. albicans, highlighting downregulated glycolysis (e.g., triosephosphate isomerase) and upregulated oxidative phosphorylation . KEGG pathway analysis clusters altered proteins into central carbon metabolism and sterol biosynthesis pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
